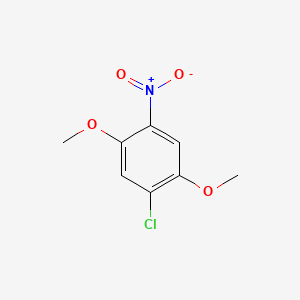

4-Chloro-2,5-dimethoxynitrobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60143. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-chloro-2,5-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLPGMKKCAEWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064511 | |

| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-53-0 | |

| Record name | 1-Chloro-2,5-dimethoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,5-dimethoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2,5-dimethoxynitrobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,5-dimethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted nitroaromatic compound with significant utility as a chemical intermediate.[1] Its molecular architecture, featuring a chlorinated and dimethoxylated benzene ring activated by a nitro group, makes it a valuable precursor in the synthesis of dyes, pigments, and other specialty chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, grounded in authoritative data to support research and development activities.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is unambiguously identified by its unique CAS number and molecular formula.

The structural arrangement of its constituent atoms dictates its reactivity and physical behavior. The key functional groups—a nitro group, two methoxy groups, and a chlorine atom—are positioned on a benzene ring, influencing its electronic properties and intermolecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The bulk physical properties of a compound are critical for process design, purification, and formulation. This compound is a pale yellow solid at room temperature.[7] Its key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Appearance | Pale Yellow Solid | [7] |

| Melting Point | 141 - 145 °C | [3][5][7] |

| Boiling Point | 345.8 °C at 760 mmHg | [5] |

| Density | 1.349 g/cm³ | [5] |

| Refractive Index | 1.545 | [5] |

| XLogP3 | 2.78860 | [5] |

The melting point shows slight variation across different sources, which is common and can depend on the purity of the sample and the analytical method used. For instance, one source specifies a melting point of 144-145 °C when recrystallized from ethanol.[5] This information is crucial for selecting appropriate solvents for purification.

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, work-up procedures, and purification (e.g., crystallization). This compound is generally insoluble in water.[8] However, its solubility has been systematically investigated in various organic solvents and binary solvent mixtures.

A detailed study using a dynamic method over a temperature range of 277 to 340 K revealed a direct relationship between solubility and temperature in all tested solvents.[8][9]

-

Binary Solvent Mixtures: In methanol-water and ethanol-water mixtures, the solubility of this compound increases with both rising temperature and an increasing proportion of the organic solvent (methanol or ethanol).[8]

-

Pure Organic Solvents: The compound's solubility has also been determined in solvents such as 2-methoxyethanol, 2-ethoxyethanol, 1-methoxy-2-propanol, and diethylene glycol.[8][9]

This empirical data is invaluable for process optimization. For example, in the catalytic reduction of this compound to its corresponding aniline, selecting a solvent system where the starting material is soluble but the product may be less so at lower temperatures can facilitate isolation via crystallization.

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques provide the definitive "fingerprint" of a molecule, allowing for structural verification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons and the two methoxy group protons, with chemical shifts and coupling patterns confirming the substitution pattern on the benzene ring.

-

¹³C NMR provides information on the number and electronic environment of all carbon atoms in the molecule.[10]

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected characteristic peaks include strong absorptions for the nitro group (asymmetric stretching around 1520 cm⁻¹) and C-O stretching for the methoxy groups (~1250 cm⁻¹).[1]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (m/z 217.6), with an isotopic pattern characteristic of a molecule containing one chlorine atom.[4]

Caption: A typical workflow for structural confirmation using NMR spectroscopy.

Safety, Handling, and Storage

From a safety perspective, this compound is classified as hazardous. It is essential to consult the latest Safety Data Sheet (SDS) before handling.

-

Hazard Classification: It is considered hazardous to the aquatic environment with long-lasting effects (H411).[5]

-

Precautionary Measures:

-

Prevention: Avoid release to the environment (P273).[5] Wear suitable protective clothing, gloves, and eye/face protection.[5][11] Handle in a well-ventilated place and avoid the formation of dust.[5]

-

Response: In case of spillage, collect it (P391).[5] For skin or eye contact, rinse immediately and thoroughly with water.[11] If inhaled, move the person to fresh air.[11]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local regulations (P501).[5]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules. Its most notable application is in the synthesis of 4-chloro-2,5-dimethoxyaniline (CDMA) through the catalytic reduction of the nitro group.[1][2][12][13] CDMA is a valuable intermediate for producing azo dyes and pigments, such as Permanent Yellow HR.[1][9] The reduction is typically carried out using hydrogen gas with a catalyst, such as platinum on carbon, in an aromatic solvent.[2][13]

Conclusion

This compound is a well-characterized chemical intermediate with a defined set of physical properties. Its solid nature, specific melting point range, and established solubility profiles in various solvent systems provide the necessary data for scientists to design synthetic routes, develop purification strategies, and handle the material safely. The available spectroscopic data ensures that its identity and purity can be rigorously controlled, which is a prerequisite for its use in research and manufacturing, particularly in the regulated fields of dye and pigment production.

References

- 1. This compound | 6940-53-0 | Benchchem [benchchem.com]

- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-Chloro-2,5-dimethoxy-4-nitrobenzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. labproinc.com [labproinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 13. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

4-Chloro-2,5-dimethoxynitrobenzene chemical structure and CAS number 6940-53-0

An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxynitrobenzene (CAS No. 6940-53-0)

Executive Summary

This compound is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. Characterized by a benzene ring functionalized with chloro, nitro, and methoxy groups, this compound serves as a pivotal intermediate, particularly in the synthesis of dyes and pigments.[1] Its chemical architecture, featuring both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups, imparts a unique reactivity profile that is leveraged in various chemical transformations. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-Chloro-2,5-dimethoxy-4-nitrobenzene, is unambiguously identified by the CAS Registry Number 6940-53-0 .[2][3][4][5] The molecule consists of a benzene ring where the substituents are positioned as follows: a chlorine atom at position 1, two methoxy groups at positions 2 and 5, and a nitro group at position 4.[1][2]

The presence of the strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties, making the aromatic ring susceptible to nucleophilic attack.[2] Conversely, the methoxy groups are electron-donating, affecting the overall reactivity and stability of the compound.[2]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6940-53-0 | [3][6] |

| Molecular Formula | C₈H₈ClNO₄ | [4][5] |

| Molecular Weight | 217.61 g/mol | [3][4][6] |

| Appearance | Light yellow to amber powder or crystal | [2][6] |

| Melting Point | 141 - 145 °C | [4][5][6] |

| Boiling Point | 345.8 °C at 760 mmHg | [4][6] |

| Density | 1.349 g/cm³ | [4][6] |

| Purity | Typically >98.0% (GC) | [3][5] |

| InChI Key | ORLPGMKKCAEWOW-UHFFFAOYSA-N | [1][4][7] |

Synthesis Pathway

The primary industrial synthesis of this compound involves the nitration of 2,5-dimethoxychlorobenzene.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The reaction is typically conducted using nitric acid, often in the presence of a dehydrating agent like sulfuric acid, to generate the nitronium ion (NO₂⁺), the active electrophile.

The directing effects of the existing substituents are crucial. The methoxy groups are ortho-, para-directing and activating, while the chlorine atom is also ortho-, para-directing but deactivating. The position of nitration is sterically and electronically controlled, leading to the formation of the 4-nitro product.

Caption: Synthesis of this compound.

Chemical Reactivity and Key Applications

The most significant reaction of this compound is the reduction of its nitro group to an amine, yielding 4-chloro-2,5-dimethoxyaniline (CDMA).[1][8] This transformation is a cornerstone of its utility, as CDMA is a valuable precursor in the manufacturing of various azo dyes and pigments.[1][9]

The reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

-

Catalytic Hydrogenation: This is a common industrial method involving the reaction of this compound with hydrogen gas at elevated temperature and pressure.[8][9] The reaction is facilitated by a metal catalyst, such as platinum on carbon (Pt/C) or a supported nickel catalyst.[8][9][10] The choice of catalyst and reaction conditions (e.g., solvent, temperature, pressure, pH) is critical to achieve high yield and selectivity, minimizing side reactions like dehalogenation.[8][9][11]

-

Chemical Reduction: Methods using reagents like hydrazine hydrate in the presence of a catalyst or sodium sulfide have also been explored.[10][12] However, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile. Interestingly, some studies have shown that reaction with sodium sulfide can lead to nucleophilic aromatic substitution of the chlorine atom rather than reduction of the nitro group.[12]

Beyond dye synthesis, the reactive nature of this compound makes it a versatile intermediate for introducing the 2,5-dimethoxy-4-chlorophenyl moiety into more complex molecules, a feature of interest in medicinal chemistry and materials science. For instance, its derivative, 4-Chloro-2,5-dimethoxyamphetamine (DOC), is a known psychoactive substance, highlighting the potential for this chemical scaffold in the development of pharmacologically active compounds.[13]

Caption: Reduction to 4-chloro-2,5-dimethoxyaniline.

Experimental Protocol: Catalytic Reduction

The following is a representative protocol for the catalytic reduction of this compound to 4-chloro-2,5-dimethoxyaniline, based on principles described in the patent literature.[8][9]

Objective: To synthesize 4-chloro-2,5-dimethoxyaniline with high yield and purity.

Materials:

-

This compound (1.0 mol)

-

Aromatic solvent (e.g., xylene or toluene)

-

5% Platinum on carbon (Pt/C) catalyst, sulfited

-

An amine catalyst modifier (e.g., morpholine)

-

A weak base (e.g., disodium hydrogenphosphate)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure autoclave reactor equipped with stirring, heating, and cooling capabilities

Procedure:

-

Reactor Charging: In a stainless steel autoclave, charge the reactor with this compound, xylene, the Pt/C catalyst, morpholine, and an aqueous solution of disodium hydrogenphosphate.[8] The use of an aromatic solvent is standard, and the addition of a weak base and an amine modifier helps to suppress dehalogenation side reactions and improve catalyst performance, ensuring a cleaner product.[8][9]

-

Inerting: Seal the autoclave and purge the system with nitrogen gas to remove all oxygen, which could form explosive mixtures with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to approximately 80-90°C with vigorous stirring.[8] Once the target temperature is reached, introduce hydrogen gas to the autoclave, pressurizing it to 10-20 bar.[8][9]

-

Monitoring the Reaction: The onset of the reaction is typically marked by an exotherm (increase in temperature) and a decrease in hydrogen pressure as it is consumed. Maintain the pressure by continuously feeding hydrogen. The reaction progress can be monitored by sampling and analyzing for the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.

-

Product Isolation: Filter the hot reaction mixture to remove the catalyst. The filtrate, containing the dissolved product, is then cooled to induce crystallization.[8] The resulting crystalline 4-chloro-2,5-dimethoxyaniline is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Safety, Handling, and Disposal

This compound must be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification:

-

Health Hazards: May cause skin and eye irritation.[6][14] Ingestion may be harmful.[15]

-

Environmental Hazards: Classified as toxic to aquatic life with long-lasting effects (H411).[4]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][15] Eyewash stations and safety showers should be readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols. Keep away from heat and sources of ignition.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials.[16]

Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[4][15] Do not allow the chemical to enter drains or waterways due to its aquatic toxicity.[4]

Conclusion

This compound (CAS No. 6940-53-0) is a well-characterized chemical intermediate with established utility in the synthesis of dyes and other specialty chemicals. Its value is primarily derived from its efficient conversion to 4-chloro-2,5-dimethoxyaniline, a key building block for coloring agents. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in research and industrial applications.

References

- 1. This compound | 6940-53-0 | Benchchem [benchchem.com]

- 2. CAS 6940-53-0: 1-Chloro-2,5-dimethoxy-4-nitrobenzene [cymitquimica.com]

- 3. 6940-53-0 this compound AKSci 6448AL [aksci.com]

- 4. echemi.com [echemi.com]

- 5. labproinc.com [labproinc.com]

- 6. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | 6940-53-0 [chemicalbook.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 9. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 10. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 11. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

A Spectroscopic Guide to 4-Chloro-2,5-dimethoxynitrobenzene: Structure Elucidation and Data Interpretation

Introduction

4-Chloro-2,5-dimethoxynitrobenzene is a key intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its chemical reactivity and the properties of its downstream products are intrinsically linked to its molecular structure. A precise and unambiguous confirmation of this structure is paramount for researchers in organic synthesis and drug development. This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 6940-53-0), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] We will not only present the spectral data but also delve into the underlying principles that govern the observed signals, offering a framework for structural verification and a deeper understanding of the molecule's electronic environment.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a hexasubstituted benzene ring. The strategic placement of a chloro group, two methoxy groups, and a nitro group creates a distinct electronic and steric environment, which is reflected in its spectroscopic fingerprint.

Molecular Formula: C₈H₈ClNO₄[2] Molecular Weight: 217.61 g/mol [2] IUPAC Name: 1-Chloro-2,5-dimethoxy-4-nitrobenzene[3]

The following sections will detail the expected and observed data from each major spectroscopic technique.

Diagram of this compound with Atom Numbering

A numbered schematic of this compound for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. 16 to 32 scans are typically co-added to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The symmetry of the molecule results in a relatively simple ¹H NMR spectrum. We expect to see two distinct signals for the aromatic protons and two signals for the methoxy groups.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 | Singlet | 1H | H-3 |

| ~ 7.1 | Singlet | 1H | H-6 |

| ~ 3.95 | Singlet | 3H | OCH₃ (C-5) |

| ~ 3.90 | Singlet | 3H | OCH₃ (C-2) |

| Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃. |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in different chemical environments and thus appear as distinct singlets. The absence of ortho or meta coupling partners simplifies their signals to singlets.

-

H-3 is positioned between the chloro and the strongly electron-withdrawing nitro group. The nitro group's deshielding effect is dominant, causing this proton to appear significantly downfield around 7.7 ppm.[4]

-

H-6 is situated between a methoxy group and the chloro group. The electron-donating nature of the methoxy group provides a shielding effect, shifting this proton upfield relative to H-3, to approximately 7.1 ppm.

-

-

Methoxy Protons (-OCH₃): There are two methoxy groups at positions C-2 and C-5.

-

The methoxy group at C-5 is ortho to the electron-withdrawing nitro group, which will slightly deshield its protons.

-

The methoxy group at C-2 is ortho to the chloro group. The subtle differences in the electronic environment lead to two distinct, sharp singlets for these six protons, expected around 3.90-3.95 ppm.[5]

-

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~ 154 | C-5 |

| ~ 149 | C-2 |

| ~ 142 | C-4 |

| ~ 125 | C-1 |

| ~ 115 | C-6 |

| ~ 110 | C-3 |

| ~ 57.0 | OCH₃ (C-5) |

| ~ 56.5 | OCH₃ (C-2) |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.[6] |

Interpretation:

-

Aromatic Carbons:

-

C-2 and C-5: These carbons are directly attached to oxygen (ether linkages) and are significantly deshielded, appearing furthest downfield in the aromatic region (~149-154 ppm). The carbon at C-5, being para to the chloro group and ortho to the nitro group, is expected to be slightly more deshielded than C-2.[7]

-

C-4: This carbon is attached to the nitro group. The strong electron-withdrawing nature of the nitro group deshields this carbon, placing its signal around 142 ppm.[4]

-

C-1: The ipso-carbon attached to the chlorine atom typically appears around 125 ppm.[8]

-

C-3 and C-6: These are the protonated carbons. Their chemical shifts are influenced by the neighboring substituents. C-6, being ortho to two electron-donating methoxy groups, will be more shielded (~115 ppm) than C-3 (~110 ppm), which is influenced by the adjacent chloro and nitro groups.

-

-

Aliphatic Carbons (-OCH₃): The two methoxy carbons appear as sharp signals in the typical ether region of the spectrum, around 56-57 ppm. Their slightly different chemical shifts are due to the different substituents at the ortho positions.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the ether linkages.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

FTIR Spectral Data & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1525-1540 | Asymmetric Stretching | C-NO₂ |

| ~ 1340-1360 | Symmetric Stretching | C-NO₂ |

| ~ 3100-3000 | C-H Stretching | Aromatic C-H |

| ~ 2950-2850 | C-H Stretching | Aliphatic C-H (in OCH₃) |

| ~ 1600, 1480 | C=C Stretching | Aromatic Ring |

| ~ 1280-1220 | Asymmetric C-O-C Stretching | Aryl-alkyl ether |

| ~ 1050-1020 | Symmetric C-O-C Stretching | Aryl-alkyl ether |

| ~ 880-860 | C-H Bending (out-of-plane) | Substituted Benzene |

| ~ 750-700 | C-Cl Stretching | Aryl Halide |

| Table 3: Key Infrared Absorption Bands for this compound.[9][10][11] |

Interpretation:

-

Nitro Group (NO₂): The most diagnostic peaks in the spectrum are the strong absorptions corresponding to the nitro group. The asymmetric stretch appears as a very strong band around 1530 cm⁻¹, while the symmetric stretch is a strong band near 1350 cm⁻¹. The presence of both these bands is a clear indicator of the nitro functionality.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The specific pattern of out-of-plane C-H bending below 900 cm⁻¹ is characteristic of the substitution pattern.

-

Ether Linkages (C-O-C): The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether groups are prominent in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

-

Aliphatic C-H: The stretching vibrations of the methyl groups in the methoxy substituents are observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together its structure.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). This ensures that a pure compound enters the mass spectrometer.

-

MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data & Interpretation

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 217/219 | High | [M]⁺ | Molecular ion peak. The M+2 peak at 219 is due to the ³⁷Cl isotope. |

| 202/204 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 187/189 | Moderate | [M - NO]⁺ | Loss of nitric oxide. |

| 171/173 | Moderate | [M - NO₂]⁺ | Loss of a nitro radical. |

| 172 | Moderate | [M - NO₂ - H]⁺ | Loss of nitro group followed by loss of a hydrogen radical. |

| 157 | Moderate | [M - NO₂ - CH₃]⁺ | Loss of nitro group followed by loss of a methyl radical. |

| 129 | Low | [C₇H₆O₂]⁺ | Further fragmentation. |

| Table 4: Principal Mass Fragments of this compound. |

Interpretation and Fragmentation Pathway:

The mass spectrum is characterized by a clear molecular ion peak and a series of logical fragmentations.

-

Molecular Ion ([M]⁺, m/z 217/219): The presence of a strong molecular ion peak at m/z 217 is consistent with the molecular weight of the compound. The characteristic isotopic pattern of chlorine, with ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a significant M+2 peak at m/z 219. This is definitive evidence for the presence of one chlorine atom in the molecule.

-

Loss of a Methyl Radical ([M - CH₃]⁺, m/z 202/204): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stabilized oxonium ion.

-

Loss of Nitro Group Fragments: The nitro group can be lost in several ways:

-

Loss of •NO₂ ([M - NO₂]⁺, m/z 171/173): Cleavage of the C-N bond results in the loss of a nitro radical (46 Da).

-

Loss of •NO ([M - NO]⁺, m/z 187/189): Rearrangement can lead to the loss of a nitric oxide radical (30 Da).

-

-

Subsequent Fragmentations: The fragment at m/z 171 can further lose a methyl radical to give a peak at m/z 157.

Proposed Fragmentation Pathway

Key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework. FTIR spectroscopy confirms the presence of the key nitro, ether, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural information through a predictable fragmentation pattern, including the characteristic isotopic signature of the chlorine atom. This guide serves as a robust reference for scientists and researchers, enabling confident identification and quality control of this important chemical intermediate.

References

- 1. spectrabase.com [spectrabase.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) IR Spectrum [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

Solubility of 4-Chloro-2,5-dimethoxynitrobenzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxynitrobenzene in Common Organic Solvents

Introduction

This compound (CDMB), a substituted nitroaromatic compound, serves as a critical intermediate in the synthesis of a variety of specialty chemicals, most notably azo dyes and pigments.[1] Its molecular structure, characterized by a chlorinated and dimethoxylated benzene ring bearing a nitro group, imparts a unique set of physicochemical properties that dictate its behavior in chemical processes. A thorough understanding of its solubility in various organic solvents is paramount for researchers and process chemists to effectively control reaction kinetics, design purification strategies like crystallization, and develop robust formulations.

This technical guide provides a detailed examination of the solubility characteristics of this compound. We will explore the molecular features governing its solubility, present a predicted solubility profile in a range of common laboratory solvents, and provide a standardized, field-proven protocol for the experimental determination of its solubility. This document is intended to serve as a practical resource for scientists and professionals in chemical research and drug development.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which posits that a solute will dissolve best in a solvent with similar intermolecular forces.[2][3] The structure of this compound (Figure 1) contains several functional groups that collectively determine its polarity and potential for interaction with solvent molecules.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. The oxygen atoms can act as hydrogen bond acceptors, which promotes solubility in protic solvents like alcohols.[4][5]

-

Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can also accept hydrogen bonds. Their presence increases the overall polarity of the molecule compared to a simple chloronitrobenzene.

-

Chlorine Atom (-Cl): The chloro substituent is electronegative, contributing to the molecule's dipole moment.

-

Benzene Ring: The aromatic ring itself is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

The interplay of these features results in a molecule of moderate overall polarity. It is not as polar as a small alcohol but is significantly more polar than a simple hydrocarbon like toluene. This structure suggests that CDMB will exhibit favorable solubility in a range of polar organic solvents, with more limited solubility in highly nonpolar solvents or water.

Caption: Factors influencing the solubility of this compound.

Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of CDMB at ambient temperature (approx. 20-25°C).

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Experimental Choices |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can act as hydrogen bond donors to the nitro and methoxy groups of CDMB, leading to strong solute-solvent interactions. Published data confirms good solubility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Moderately Soluble | These solvents are polar and can engage in dipole-dipole interactions. Acetone is a particularly good solvent for many nitroaromatics.[4] Ethyl acetate's ester group offers polarity for dissolution. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and are excellent solvents for a wide range of organic compounds, including those with moderate polarity like CDMB. A related compound, DOC, shows good solubility in both.[7] | |

| Nonpolar | Toluene, Xylenes | Sparingly to Moderately Soluble | Solubility is driven by van der Waals interactions between the aromatic rings of the solvent and CDMB. While less favorable than polar interactions, the lipophilic nature of the benzene ring allows for some dissolution. Their use in synthesis confirms this.[6] |

| Hexane, Heptane | Sparingly Soluble to Insoluble | These aliphatic hydrocarbons are highly nonpolar. The polar functional groups on CDMB significantly hinder its solubility in such solvents. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and are effective at dissolving a wide array of organic solids. They offer a good balance for compounds that have both polar and nonpolar characteristics. |

| Aqueous | Water | Insoluble | Despite the presence of polar groups, the large, nonpolar aromatic backbone of the molecule dominates, leading to very poor solubility in water, a common trait for many nitroaromatics.[3] |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The gravimetric method, based on the equilibrium saturation of a solvent followed by quantification of the dissolved solute, is a robust and widely accepted technique.[8][9] This protocol provides a self-validating system for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath. Temperature control is critical as solubility is temperature-dependent.[1]

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated and the concentration of the dissolved solute is stable. Periodic sampling and analysis can confirm when equilibrium has been reached.[8]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

-

Centrifugation: Pellet the excess solid at the bottom of the tube.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to draw the saturated solution, ensuring no solid particles are transferred.

-

-

-

Quantification of Solute:

-

Accurately transfer a precise volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is fully removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

-

Calculation of Solubility:

-

Measure the final weight of the evaporating dish with the dry solute residue.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

Express the solubility in the desired units, typically grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of Residue (g)) / (Volume of Saturated Solution Taken (L))

-

References

- 1. This compound | 6940-53-0 | Benchchem [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Reaction Mechanism of Nitration for 4-Chloro-2,5-dimethoxynitrobenzene Synthesis

This guide provides a comprehensive exploration of the synthesis of 4-Chloro-2,5-dimethoxynitrobenzene, a key intermediate in various industrial applications. We will delve into the intricacies of the electrophilic aromatic substitution mechanism, offering field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Electrophilic Aromatic Substitution

The synthesis of this compound from 1-chloro-2,5-dimethoxybenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] This class of reactions is fundamental in organic chemistry for the functionalization of aromatic rings. The core principle involves the attack of an electron-rich aromatic ring on a potent electrophile, leading to the substitution of a hydrogen atom.[2][3]

The Role of the Nitrating Mixture

The nitration is typically achieved using a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][4] The sulfuric acid, being the stronger acid, protonates the nitric acid. This protonation leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration of aromatic compounds.[1][5][6][7]

The generation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The presence of sulfuric acid is crucial as it significantly increases the concentration of the nitronium ion, thereby accelerating the reaction rate compared to using nitric acid alone.[5][8]

Directing Effects of Substituents

The regioselectivity of the nitration of 1-chloro-2,5-dimethoxybenzene is governed by the directing effects of the existing substituents on the benzene ring: the chloro group (-Cl) and the two methoxy groups (-OCH₃).[9]

-

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho, para-directors.[10] This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by the electrophile.[10][11]

-

Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[9][11] The inductive effect deactivates the entire ring, but the resonance effect enriches the ortho and para positions with electron density relative to the meta position.[11]

Synergistic and Competitive Effects: In 1-chloro-2,5-dimethoxybenzene, the two powerful activating methoxy groups at positions 2 and 5 will dominate the directing effects.[11] The position of nitration will be determined by the cumulative influence of all three substituents. The position para to the methoxy group at C2 and ortho to the methoxy group at C5 (which is C4) is sterically accessible and electronically activated. The chloro group at position 1 also directs ortho and para, with the para position being C4. Therefore, the directing effects of all three substituents converge to strongly favor the substitution at the C4 position.

Visualizing the Reaction Mechanism

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Formation of the electrophile, the nitronium ion.

Caption: Attack of the aromatic ring on the nitronium ion.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 1-Chloro-2,5-dimethoxybenzene | 10.0 g | 172.61 | 0.058 |

| Concentrated Sulfuric Acid (98%) | 20 mL | 98.08 | ~0.37 |

| Concentrated Nitric Acid (70%) | 10 mL | 63.01 | ~0.16 |

| Ice | As needed | - | - |

| Diethyl Ether | 100 mL | - | - |

| 10% Sodium Bicarbonate Solution | 50 mL | - | - |

| Anhydrous Sodium Sulfate | 10 g | - | - |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a flask, cool 20 mL of concentrated sulfuric acid in an ice bath to below 10°C.[12] Slowly add 10 mL of concentrated nitric acid dropwise with constant stirring, ensuring the temperature does not exceed 15°C.[13] This exothermic reaction must be carefully controlled to prevent runaway reactions and the formation of unwanted byproducts.[12][13]

-

Nitration Reaction: In a separate flask, dissolve 10.0 g of 1-chloro-2,5-dimethoxybenzene in a minimal amount of a suitable solvent if necessary, and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, maintaining the reaction temperature below 10°C.[14]

-

Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, this compound.[15]

Safety Precautions: A Self-Validating System

The handling of concentrated acids requires stringent safety protocols. This section outlines essential precautions to ensure a self-validating and safe experimental setup.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling concentrated nitric and sulfuric acids.[16][17][18]

-

Fume Hood: All operations involving concentrated acids and the nitration reaction must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[16][18]

-

Acid Handling: Always add acid to water, never the other way around, to dissipate the heat generated during dilution. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling.[12]

-

Spill Management: Have appropriate spill kits containing a neutralizer, such as sodium bicarbonate, readily available.[19] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][20]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations. Acidic waste should be neutralized before disposal.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure and the position of the nitro group.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Conclusion

The synthesis of this compound via electrophilic nitration is a well-established and efficient process. A thorough understanding of the reaction mechanism, particularly the generation of the nitronium ion and the directing effects of the substituents, is paramount for optimizing the reaction conditions and achieving a high yield of the desired product. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this synthesis safely and effectively.

References

- 1. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]

- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 14. cerritos.edu [cerritos.edu]

- 15. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

- 16. quora.com [quora.com]

- 17. ehs.com [ehs.com]

- 18. labproinc.com [labproinc.com]

- 19. columbuschemical.com [columbuschemical.com]

- 20. ehs.washington.edu [ehs.washington.edu]

An In-depth Technical Guide to the Toxicological Profile and Hazards of 4-Chloro-2,5-dimethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Identity

4-Chloro-2,5-dimethoxynitrobenzene is a solid, pale yellow organic compound.[2] A thorough understanding of its chemical and physical properties is fundamental to predicting its behavior in biological and environmental systems.

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2,5-dimethoxy-4-nitrobenzene | PubChem[3] |

| CAS Number | 6940-53-0 | Benchchem, Fisher Scientific[1][4] |

| Molecular Formula | C₈H₈ClNO₄ | PubChem, Fisher Scientific[3][4] |

| Molecular Weight | 217.61 g/mol | Echemi[5] |

| Structure | ||

| ||

| Physical State | Solid | Lab Pro Inc[2] |

| Melting Point | 141-145 °C | Lab Pro Inc, Echemi[2][5] |

| Boiling Point | 345.8 °C at 760 mmHg | Echemi[5] |

| Density | 1.349 g/cm³ | Echemi[5] |

| Solubility | Increased solubility in polar solvents like methanol-water mixtures.[1] | Benchchem[1] |

Regulatory and Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long lasting effects.[5]

GHS Pictograms:

Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

-

H411: Toxic to aquatic life with long lasting effects[5]

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P391: Collect spillage.[5]

Predicted Toxicological Profile Based on Analogue Data

Due to the limited availability of specific toxicological data for this compound, a predictive analysis based on structurally similar compounds is essential for a preliminary risk assessment. The primary analogues of concern are other chlorinated nitrobenzenes such as 2-chloronitrobenzene and 4-chloronitrobenzene.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Nitroaromatic compounds are generally well-absorbed through inhalation, dermal contact, and ingestion.[6] Studies on 4-chloronitrobenzene show significant dermal and oral absorption in rats.[7][8] Once absorbed, these compounds are distributed throughout the body.[6]

Metabolism is a critical determinant of toxicity for nitroaromatics. The two major metabolic pathways are:

-

Reduction of the nitro group: This can lead to the formation of reactive intermediates, including nitroso and hydroxylamino derivatives, which are implicated in methemoglobinemia and carcinogenicity. The final product of this pathway is the corresponding aniline. For CDNB, this would be 4-chloro-2,5-dimethoxyaniline.

-

Oxidation of the aromatic ring: This leads to the formation of nitrophenols.[6]

The metabolism of chloronitrobenzenes is complex, with over 20 unidentified metabolites isolated from the urine of rats for both 2- and 4-chloronitrobenzene.[7] Excretion occurs primarily through urine, with a smaller fraction in feces and exhaled air.[6]

Caption: Predicted ADME pathway for this compound.

Acute Toxicity

While no specific LD50 data is available for CDNB, related compounds like 1-chloro-2-nitrobenzene are moderately to highly toxic upon single oral application in rats.[9] The primary symptom observed is cyanosis, indicative of methemoglobinemia.[9] Inhalation exposure to 2- and 4-chloronitrobenzene in rats and mice resulted in methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia.[7]

Genotoxicity and Carcinogenicity

Both 2-chloronitrobenzene and 4-chloronitrobenzene have been shown to be mutagenic in Salmonella typhimurium with S9 activation.[7] They also induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells.[7] 1-Chloro-4-nitrobenzene produced mutations in some, but not all, Salmonella typhimurium mutagenesis assays and caused DNA strand breaks in mammalian cells both in vitro and in vivo.[8]

One of the metabolites of 1-chloro-4-nitrobenzene in rats and humans is 4-chloroaniline, a known carcinogen.[8] Given the structural similarities, there is a concern for the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Studies on 1-chloro-2-nitrobenzene have shown effects on the reproductive organs of male rats following inhalation exposure.[9]

Proposed Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound should be conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is recommended to assess the genotoxic potential.[10]

4.1.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations which revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a minimal medium.

-

Methodology:

-

Strain Selection: Utilize a range of bacterial strains to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Dose Selection: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range.

-

Exposure: The test compound is mixed with the bacterial culture and the S9 mix (if applicable) and plated on a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control, is considered a positive result.[10]

-

4.1.2. In Vitro Mammalian Chromosomal Aberration Test - OECD 473

-

Principle: This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[10]

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells).

-

Toxicity Determination: A preliminary cytotoxicity assay is required to set the appropriate concentrations, with the highest concentration inducing approximately 55±5% cytotoxicity.[10]

-

Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation.

-

Metaphase Arrest: Treat cells with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

-

Harvesting and Staining: Harvest the cells, prepare chromosome spreads, and stain them.

-

Analysis: Microscopically analyze the chromosomes for structural aberrations.

-

Caption: In vitro genotoxicity testing workflow.

In Vitro Cytotoxicity Assessment

4.2.1. MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Safe Handling and Personal Protective Equipment (PPE)

Given the known and predicted hazards, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

While this compound is a valuable chemical intermediate, the lack of comprehensive toxicological data necessitates a cautious approach. Based on the known hazards of skin, eye, and respiratory irritation, and the predicted risks of methemoglobinemia, genotoxicity, and potential carcinogenicity inferred from structural analogues, this compound should be handled with stringent safety precautions. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a thorough risk assessment. Further research into the specific toxicokinetics and toxicodynamics of this compound is crucial for ensuring the safety of researchers and industrial workers.

References

- 1. This compound | 6940-53-0 | Benchchem [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. gov.uk [gov.uk]

- 7. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. benchchem.com [benchchem.com]

Chemical suppliers and purity grades of 4-Chloro-2,5-dimethoxynitrobenzene

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxynitrobenzene: From Procurement to Application

Introduction: The Critical Role of a Starting Material

This compound is a substituted nitroaromatic compound with the chemical formula C₈H₈ClNO₄.[1][2] It serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the production of dyes, pigments, and specialty chemicals.[1] A primary application involves its catalytic reduction to 4-chloro-2,5-dimethoxyaniline (CDMA), a precursor for various azo dyes.[1][3][4] Given its foundational role, the purity and consistency of this starting material are paramount. Impurities present in the initial reagent can lead to unwanted side reactions, decreased yields, and complex purification challenges downstream, ultimately compromising the integrity and reproducibility of the final product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to source, evaluate, and handle this compound, ensuring the highest standards of scientific rigor and safety.

Part 1: Sourcing and Purity Grade Selection

The journey to successful synthesis begins with the scrupulous selection of a chemical supplier. The choice should not be based on cost alone but on a holistic evaluation of the supplier's quality systems, documentation, and reliability.

Identifying Reputable Chemical Suppliers

Several global suppliers manufacture and distribute this compound. When evaluating potential vendors, it is crucial to prioritize those who provide comprehensive analytical documentation and demonstrate a commitment to quality control. Leading suppliers include:

Causality of Supplier Choice: A reliable supplier provides not just the chemical but also a guarantee of its identity and purity through robust testing and documentation. This trust is the bedrock of reproducible science. A Certificate of Analysis (CoA) from a reputable source is a testament to a batch's quality, though in-house verification remains a best practice in critical applications.[8][9]

Understanding Purity Grades

The required purity of this compound is dictated by the sensitivity of the subsequent application. Suppliers typically offer several grades, and understanding their differences is key to both cost-effectiveness and experimental success.

| Purity Grade | Typical Purity Specification | Intended Use & Rationale |

| Industrial Grade | Varies (e.g., <98%) | Suitable for large-scale, less sensitive applications where minor impurities do not significantly impact the final product's performance, such as in some dye manufacturing.[7] |

| Reagent Grade / Standard Purity | ≥98.0% | The most common grade for general laboratory research and development.[5][6] This purity level is generally sufficient for synthetic routes where by-products can be easily separated. |

| High Purity | ≥99.0% | Essential for synthesizing pharmaceutical intermediates or analytical standards where even trace impurities could have significant consequences on biological activity, toxicity profiles, or analytical accuracy.[7] |

Part 2: Analytical Verification and Quality Control

While the supplier's Certificate of Analysis provides a baseline, it represents the analysis of their retained sample. For critical applications, particularly in drug development, independent verification of the received material is a non-negotiable step to ensure batch-to-batch consistency and prevent costly failures.

The Certificate of Analysis (CoA): A Critical First Pass

The CoA is the foundational document detailing the properties and purity of a specific batch.[8][9] When reviewing a CoA for this compound, pay close attention to the following:

-

Purity Assay: This is the most critical value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Method of Analysis: The CoA should specify the analytical technique used (e.g., GC, HPLC) to allow for methodological replication or comparison.

-

Physical Properties: Compare the reported melting point (typically 141-145 °C) and appearance (pale yellow solid) with established literature values.[6][7] A sharp, narrow melting point range is a strong indicator of high purity.

Workflow for Incoming Material Qualification

A systematic approach to qualifying new batches of starting material is essential for a regulated or quality-driven research environment.

Caption: A logical workflow for the qualification of incoming chemical starting materials.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for determining the purity of this compound. It serves as a starting point and should be validated and optimized for the specific equipment in your laboratory.

Rationale: RP-HPLC is a powerful technique for purity analysis because it can separate the main compound from closely related impurities based on differences in their polarity. A C18 stationary phase is a versatile and common choice for moderately nonpolar molecules like this one.

Methodology:

-

Reagent and Sample Preparation:

-

Mobile Phase A: Deionized water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with Diluent.

-

Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |

-

-

Data Analysis:

-

Inject the Standard solution to establish the retention time of the main peak.

-

Inject the Sample solution.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

The result should be ≥98.0% (or the relevant specification for the grade).

-

Part 3: Safe Handling and Storage

Ensuring the chemical's integrity and the safety of laboratory personnel requires strict adherence to proper handling and storage protocols.

Precautions for Safe Handling

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Spill Management: In case of a spill, avoid generating dust.[12] Sweep up the solid material and place it in a suitable, sealed container for disposal.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10][12]

Conditions for Safe Storage

-

Container: Store in a tightly closed, properly labeled container.[7][12]

-

Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[7][11]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[10]

Disposal

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[7][10]

Conclusion

This compound is a valuable chemical intermediate, but its successful use is contingent upon a thorough understanding of its properties, purity, and handling requirements. By implementing a rigorous supplier qualification process, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the quality and consistency of their work, from the first reaction vial to the final product.

References

- 1. This compound | 6940-53-0 | Benchchem [benchchem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 5. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. echemi.com [echemi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Unseen Workhorse: A Technical Guide to 4-Chloro-2,5-dimethoxynitrobenzene

An In-depth Exploration of a Key Intermediate in the World of Color

Foreword: The Silent Architect of Vibrant Hues

In the vast landscape of organic chemistry, some molecules, though not headline-grabbing discoveries, form the critical backbone of entire industries. 4-Chloro-2,5-dimethoxynitrobenzene is one such compound. While its name may not be widely recognized, its role as a key intermediate, particularly in the synthesis of high-performance pigments, is undeniable. This technical guide delves into the historical context of its emergence, its chemical characteristics, synthesis protocols, and the pivotal role it plays in the creation of vibrant and lasting colors. For the researchers, scientists, and drug development professionals who work with such foundational molecules, understanding their properties and synthesis is paramount to innovation.

Historical Context: A Product of Industrial Ambition

The discovery of this compound is not attributable to a single "eureka" moment but is rather intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries.[1][2][3] Following the synthesis of the first synthetic dye, mauveine, in 1856, a fervent period of chemical exploration began, with chemists in Europe, particularly Germany, leading the charge to create a wide spectrum of new, vibrant, and colorfast dyes.[1][3]